5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one
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Overview
Description
5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that features a triazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of pyridine-2-carboxaldehyde with aminoguanidine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the triazine ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid, such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are implemented to reduce waste and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The triazine ring and pyridine moiety play crucial roles in these interactions, providing the necessary structural framework for binding .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety and are used in similar applications, such as drug development and material science.
Uniqueness
5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one is unique due to its specific combination of a triazine ring and a pyridine moiety, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and advanced materials .
Properties
IUPAC Name |
5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c15-9-13-8(6-12-14-9)11-5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H2,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZPVOKSSHWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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